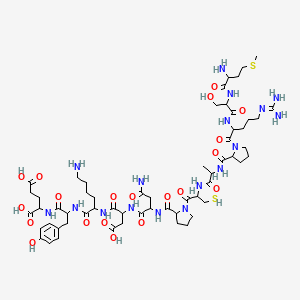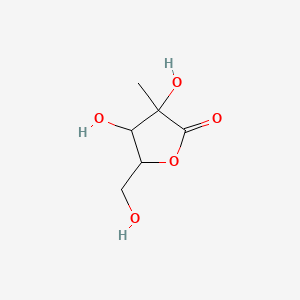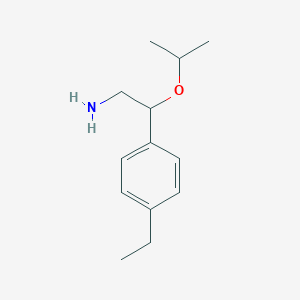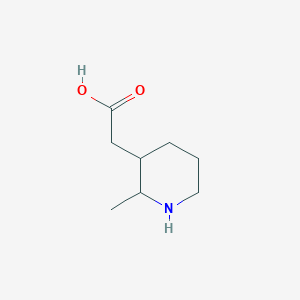
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an alanyl group and a glutamic acid moiety, both esterified with tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester typically involves the esterification of N-L-alanine and L-glutamic acid with tert-butyl chloroformate. The reaction is carried out under basic conditions to facilitate the formation of the ester bonds. The general steps are as follows:
Esterification: N-L-alanine and L-glutamic acid are reacted with tert-butyl chloroformate in the presence of a base such as triethylamine.
Condensation: The resulting esters are then condensed under alkaline conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: L-alanine and L-glutamic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Compounds with substituted functional groups replacing the tert-butyl groups.
Aplicaciones Científicas De Investigación
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in peptide synthesis and modification. It may also interact with receptors or other proteins, influencing various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-L-Alanyl-L-glutamic Acid Bis(benzyl) Ester
- L-Alanyl-L-glutamine
- N-(β-d-Deoxyfructos-1-yl)-L-glutamic Acid
Uniqueness
N-L-Alanyl-L-glutamic Acid Bis(1,1-dimethylethyl) Ester is unique due to its specific esterification with tert-butyl groups, which can influence its chemical stability and reactivity. This makes it distinct from other similar compounds that may have different ester groups or functional modifications .
Propiedades
Fórmula molecular |
C16H30N2O5 |
|---|---|
Peso molecular |
330.42 g/mol |
Nombre IUPAC |
ditert-butyl 2-(2-aminopropanoylamino)pentanedioate |
InChI |
InChI=1S/C16H30N2O5/c1-10(17)13(20)18-11(14(21)23-16(5,6)7)8-9-12(19)22-15(2,3)4/h10-11H,8-9,17H2,1-7H3,(H,18,20) |
Clave InChI |
ASHMKWFZVCYOSU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)
![N-[3-(aminomethyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12108333.png)


![1-Piperidineethanol, 2-methyl-alpha-[(methylamino)methyl]-](/img/structure/B12108364.png)

![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)

